2-Amino-4-cyclopropylbenzoic acid
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Overview
Description
2-Amino-4-cyclopropylbenzoic acid is an organic compound with the molecular formula C10H11NO2 It is a derivative of benzoic acid, featuring an amino group at the second position and a cyclopropyl group at the fourth position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-cyclopropylbenzoic acid can be achieved through several synthetic routes. One common method involves the cyclopropanation of a suitable benzoic acid derivative followed by amination. For instance, starting from 4-cyclopropylbenzoic acid, the amino group can be introduced via nitration followed by reduction. The nitration step typically involves the use of concentrated nitric acid and sulfuric acid, while the reduction can be carried out using hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes. The use of continuous flow reactors can enhance the efficiency and safety of these reactions. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-cyclopropylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like acyl chlorides or anhydrides can be used for acylation reactions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Amides or other substituted derivatives.
Scientific Research Applications
2-Amino-4-cyclopropylbenzoic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Amino-4-cyclopropylbenzoic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, thereby modulating biological pathways. For example, it could inhibit the activity of certain enzymes involved in inflammation or cancer progression by binding to their active sites and preventing substrate access.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-methylbenzoic acid: Similar structure but with a methyl group instead of a cyclopropyl group.
2-Amino-4-chlorobenzoic acid: Contains a chlorine atom instead of a cyclopropyl group.
2-Amino-4-fluorobenzoic acid: Features a fluorine atom in place of the cyclopropyl group.
Uniqueness
2-Amino-4-cyclopropylbenzoic acid is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
2-amino-4-cyclopropylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c11-9-5-7(6-1-2-6)3-4-8(9)10(12)13/h3-6H,1-2,11H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYFOCNPYZLEQCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=C(C=C2)C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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